molecular formula C17H24Cl2N2O4S B8460320 tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate

tert-butyl N-[[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methyl]carbamate

Cat. No. B8460320
M. Wt: 423.4 g/mol
InChI Key: OYJZPBMDEWMNPH-UHFFFAOYSA-N
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Patent
US08993557B2

Procedure details

To a solution of 3,4-dichlorobenzene-1-sulfonyl chloride (490 mg, 2.00 mmol) was added tert-butyl piperidin-4-ylcarbamate (400 mg, 2.00 mmol), followed by triethylamine (0.278 mL, 2.00 mmol). The reaction was stirred at rt overnight. The reaction mixture was diluted with DCM and the organic portion washed with 1N HCl, H2O, and brine, dried over Na2SO4 and decanted. The solvent was evaporated under reduced pressure and the crude residue was purified on a 24 g silica gel cartridge eluting with 0 to 100% EtOAc in hexane, then 0 to 20% MeOH in DCM to provide Intermediate 4A (810 mg, 2.0 mmol, 99% yield). HPLC/MS (Method D) RT=2.12 min, [M+1]+ 309.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.278 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8].N1CC[CH:16]([NH:19][C:20](=[O:26])[O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH2:15]C1.C([N:29]([CH2:32][CH3:33])[CH2:30][CH3:31])C.CO>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([N:29]2[CH2:30][CH2:31][CH:15]([CH2:16][NH:19][C:20](=[O:26])[O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH2:33][CH2:32]2)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)Cl
Name
Quantity
400 mg
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0.278 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic portion washed with 1N HCl, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified on a 24 g silica gel cartridge
WASH
Type
WASH
Details
eluting with 0 to 100% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)N1CCC(CC1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mmol
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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